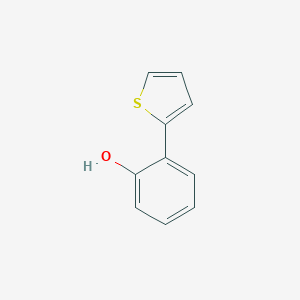

2-(Thiophen-2-yl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXFRPBULGVNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393695 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-13-8 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Thiophen 2 Yl Phenol and Its Analogues

Direct Synthetic Approaches

Direct methods focus on the formation of the crucial carbon-carbon or carbon-heteroatom bond that links the thiophene (B33073) and phenol (B47542) rings.

Among the most powerful tools for constructing C-C bonds in modern organic synthesis, transition metal-catalyzed reactions, particularly those involving palladium and copper, are central to the synthesis of 2-(thiophen-2-yl)phenol.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient and widely used methods for synthesizing bi-aryl compounds. uwindsor.ca This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. The synthesis of this compound and its analogues can be achieved by two primary routes: coupling a thiophene-2-boronic acid with a 2-halophenol or, conversely, coupling a 2-hydroxyphenylboronic acid with a 2-halothiophene.

The reaction tolerates a wide range of functional groups and benefits from the commercial availability and environmental compatibility of boronic acids. uwindsor.ca Research has demonstrated the successful synthesis of 2-(benzo-[b]thiophen-2-yl)phenol derivatives in very high yields (75–98%) using Suzuki coupling. rsc.orgresearchgate.net The versatility of this method is further highlighted in the synthesis of analogues like 2-(4-arylthiophen-2-yl)acetic acids, which are prepared via the Suzuki-Miyaura reaction of a brominated thiophene acetic acid with various arylboronic acids. frontiersin.org

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, base, and solvent. Palladium catalysts supported by phosphine (B1218219) ligands are common, and potassium organotrifluoroborates have emerged as stable and effective coupling partners that are less prone to protodeboronation. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst / Ligand | Base | Solvent(s) | Substrates | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 2-(4-bromothiophen-2-yl)acetic acid + arylboronic acid | 40-65 | frontiersin.org |

| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 4-bromobenzonitrile + potassium furan-2-yltrifluoroborate | High | acs.org |

| Not Specified | Not Specified | Not Specified | 2-bromobenzonitrile + 2-(benzo[b]thiophen-2-yl)boronic acid | 75-98 | rsc.org |

Copper-mediated coupling reactions, particularly the Ullmann condensation, provide an alternative pathway for forming bonds between aryl rings and heteroatoms. While less common for the direct C-C bond formation in this compound, copper catalysis is crucial for related C-O bond formations. An efficient copper-catalyzed C-O cross-coupling has been developed between aryl bromides and aliphatic diols, which can subsequently be converted to phenols. rsc.org

The Chan-Lam coupling, a copper-promoted reaction between boronic acids and alcohols or amines, represents a significant advance in C-O bond formation. thieme-connect.com This method can involve the coupling of a phenol with an arylboronic acid under oxidative conditions. thieme-connect.comacs.org For the synthesis of this compound, this would theoretically involve reacting a thiophene-2-boronic acid with phenol. The reaction can be performed with catalytic amounts of a copper salt, often in the presence of a base and an oxidant like air or pyridine (B92270) N-oxide. thieme-connect.com

Table 2: General Conditions for Copper-Mediated C-O Coupling

| Copper Source | Base | Solvent | Reactants | Ref |

|---|---|---|---|---|

| CuCl₂ | K₂CO₃ | Aliphatic diol | Aryl bromides + Aliphatic diols | rsc.org |

| Cu(OAc)₂ | Pyridine | N,N-dimethylformamide | Phenols + Arylboronic acids | thieme-connect.com |

Intramolecular cyclization reactions serve as a powerful strategy for constructing complex heterocyclic systems from simpler precursors. In the context of this compound analogues, these reactions are often used to build upon the existing bi-aryl framework. For instance, 2-(benzo-[b]thiophen-2-yl)phenol derivatives can undergo a copper-mediated intramolecular dehydrogenative C-O coupling reaction. rsc.org This process results in the formation of a new fused ring system, yielding benzothieno[3,2-b]benzofurans in high yields (up to 91%). rsc.org This specific cyclization transforms the phenol and the adjacent thiophene ring into a more complex, rigid structure. rsc.org

Another relevant example involves the rhodium-catalyzed intramolecular cyclization of diazoalkanoyl thiophenes, which can lead to the formation of fused ring systems containing thiophene. scielo.org.mx While not a direct synthesis of the parent phenol, these cyclization strategies demonstrate a key method for derivatizing the core structure.

Beyond metal-catalyzed couplings, other synthetic strategies are employed, often starting from readily available precursors like thiophene-2-carboxaldehyde.

Routes Involving Thiophene-2-carboxaldehyde: Thiophene-2-carboxaldehyde is a versatile and commercially available starting material. mdpi.comgoogle.com It can be readily reduced to 2-hydroxymethylthiophene using reducing agents like sodium borohydride (B1222165). scielo.org.mx This alcohol can then serve as a precursor for further reactions. For example, condensation of thiophene-2-carboxaldehyde with aminophenols leads to the formation of a Schiff base (imine). Subsequent reduction of this imine, often with sodium borohydride, yields N-substituted aminophenol analogues, such as 4-[(Thiophen-2-ylmethyl)-amino]-phenol. acs.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com A relevant synthetic example involves the reaction of the sodium salt of 2-hydroxymethyl-thiophene (acting as a nucleophile) with 2-fluorobenzaldehyde. scielo.org.mx In this SNAr reaction, the thiophene-containing alkoxide displaces the fluoride (B91410) on the benzaldehyde (B42025) ring to form an alkyl aryl ether, which is a precursor to more complex molecules. scielo.org.mx

Suzuki-Miyaura Cross-Coupling Strategies

Intramolecular Cyclization Reactions

Precursor Synthesis and Functional Group Transformations

The success of the synthetic methodologies described above relies on the availability of appropriately functionalized precursors.

Thiophene Precursors: The synthesis of thiophene-2-carboxaldehyde can be accomplished via methods like the Vilsmeier-Haack reaction using thiophene, N,N-dimethylformamide, and phosphorus oxychloride. google.com As mentioned, this aldehyde can be reduced to 2-thiophenemethanol. scielo.org.mx Halogenated thiophenes, such as 2-bromothiophene (B119243) or 5-bromothiophene-2-carbaldehyde, are key starting materials for Suzuki-Miyaura reactions. frontiersin.org

Boronic Acid and Trifluoroborate Precursors: Organoboron reagents are essential for Suzuki-Miyaura couplings. They are often prepared from the corresponding organohalides. For example, heteroaryltrifluoroborates can be synthesized from a heteroaryl halide through a sequence of lithium-halogen exchange, reaction with a borate (B1201080) ester like triisopropyl borate, and finally quenching with potassium hydrogen fluoride (KHF₂). acs.org This provides a stable, solid form of the organoboron reagent. acs.org

Phenolic Precursors: Simple halophenols or phenol-derived triflates serve as common precursors for coupling reactions. nih.gov Phenolic boronic acids are also used. Alternatively, phenols can be generated in situ from aryl halides through copper-catalyzed C-O coupling with diols, followed by further transformation. rsc.org

Preparation of Thiophene- and Phenol-Derived Intermediates

The success of cross-coupling strategies hinges on the availability of suitable reaction precursors derived from thiophene and phenol. These intermediates are typically functionalized with groups that facilitate the desired bond formation, such as halides or boronic acids.

Thiophene-Derived Intermediates:

For Suzuki-Miyaura reactions, the key thiophene-based intermediate is a thiopheneboronic acid or its corresponding ester (e.g., a pinacol (B44631) ester). rsc.org Thiophene-2-boronic acid is a common reagent for coupling reactions to form 2-arylthiophenes. mdpi.com However, a known challenge with thiopheneboronic acids is their tendency to undergo protodeboronation, which can lower reaction yields. mdpi.com

Another class of intermediates includes halogenated thiophenes. For instance, 3-bromobenzo[b]thiophene derivatives have been used in titanium-catalyzed reactions with amines to generate fused heterocyclic systems. ccspublishing.org.cn For direct acylation reactions, which can be a step towards more complex structures, thiophene itself can be reacted with acyl chlorides like adipoyl chloride or pimeloyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃) to produce diketones like 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov

Phenol-Derived Intermediates:

The phenol-derived counterparts in these syntheses are often halogenated phenols or phenol derivatives with a leaving group at the ortho position. For Suzuki coupling, an aryl halide is a standard coupling partner for the organoboron reagent. researchgate.net The synthesis of this compound would typically involve a 2-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol).

The preparation of these halogenated phenols can be achieved through various methods. For example, copper-catalyzed C-H halogenation of phenols using lithium halides (LiCl or LiBr) in the presence of an oxygen atmosphere provides a route to chlorinated and brominated phenols. beilstein-journals.org These reactions can exhibit regioselectivity, with ortho-halogenated products being formed if the para-position is already occupied. beilstein-journals.org

In the context of direct C-H functionalization, unmodified phenols can sometimes be used directly, with the hydroxyl group acting as an internal directing group to guide the reaction to the ortho position. nih.gov

A summary of key intermediates and their preparation methods is presented below.

| Intermediate Class | Specific Example | Preparation Method | Reference |

| Thiophene Boronic Acids | Thiophene-2-boronic acid | Miyaura borylation of 2-halothiophene | rsc.org |

| Halogenated Thiophenes | 3-Bromobenzo[b]thiophene | Bromination of benzo[b]thiophene | ccspublishing.org.cn |

| Thiophene Ketones | 1,6-Di(thiophen-2-yl)hexane-1,6-dione | Friedel-Crafts acylation of thiophene with adipoyl chloride | nih.gov |

| Halogenated Phenols | 4-Chlorophenol, 2-Chlorophenol | Copper-catalyzed C-H halogenation of phenol with LiCl | beilstein-journals.org |

Reaction Mechanisms and Pathway Analysis

The formation of the biaryl linkage in this compound is governed by specific reaction mechanisms, predominantly those of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Pathway:

The Suzuki-Miyaura reaction is the most widely applied method for synthesizing biaryl compounds and relies on a palladium catalyst. rsc.orgresearchgate.net The catalytic cycle, which forms the C-C bond between the thiophene and phenol moieties, proceeds through three fundamental steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 2-bromophenol), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex. rsc.org

Transmetalation: The organoboron reagent (e.g., thiophene-2-boronic acid), activated by a base, transfers its organic group (the thiophenyl group) to the Pd(II) complex. This step displaces the halide and forms a new diorganopalladium(II) intermediate. rsc.org

Reductive Elimination: The two organic groups (the thiophenyl and the hydroxyphenyl) on the palladium center couple and are eliminated from the complex, forming the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

The versatility of this reaction allows for the coupling of various substituted thiophene boronic acids with a range of bromoindazoles, demonstrating its broad applicability for creating heteroaryl-aryl bonds. mdpi.com

Direct C-H Functionalization Pathway:

More recent synthetic strategies involve the direct functionalization of a C-H bond, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. nih.gov For the synthesis of 2-arylphenols, this often involves a transition-metal-catalyzed reaction where the phenolic hydroxyl group directs the catalyst to an ortho C-H bond.

The mechanism for a metal-catalyzed ortho-arylation of a phenol can be generalized as follows:

Coordination and C-H Activation: The phenol coordinates to the metal center (e.g., Palladium, Rhodium, Copper) through its hydroxyl group. This coordination facilitates the activation and cleavage of a nearby ortho C-H bond, often forming a five- or six-membered metallacyclic intermediate. nih.govbeilstein-journals.org

Coupling Step: The second coupling partner (e.g., a halothiophene or thiophene boronic acid) then reacts with this metallacycle.

Product Formation: The final step involves the formation of the C-C bond and release of the 2-arylphenol product, regenerating the active catalyst.

For example, rhodium(I) catalysts have been shown to initiate such reactions via an imine-directed ortho C(sp²)-H activation to form a cyclometalated rhodium complex, which then proceeds to couple with the partner molecule. rsc.org Similarly, copper-catalyzed systems can proceed through the formation of a phenoxy radical via a phenoxyl copper(II) salt, which then undergoes further reaction. beilstein-journals.org

A comparative table of these mechanistic pathways is provided below.

| Reaction Type | Catalyst System (Example) | Key Mechanistic Steps | Key Intermediate |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Base | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl-Pd(II)-Halide Complex |

| Direct C-H Functionalization | Rh(I) or Cu(II) / Directing Group | Directed C-H Activation, Metallacycle Formation, Coupling | Cyclometalated Complex |

Iii. Advanced Derivatization Strategies and Functionalization

Regioselective Functionalization of the Phenolic Moiety

The phenolic hydroxyl group is a key site for regioselective functionalization, primarily through O-alkylation and O-acylation reactions. These modifications are crucial for altering the molecule's physical, chemical, and biological characteristics.

O-Alkylation: The introduction of alkyl groups onto the phenolic oxygen can be achieved under various conditions. A common method involves the use of a base, such as potassium carbonate, to deprotonate the phenol (B47542), followed by reaction with an alkyl halide. thieme-connect.de This process yields 2-aryloxyethanols with good selectivity. thieme-connect.de Copper-catalyzed O-alkylation using alkylsilyl peroxides as alkyl radical precursors offers another mild and efficient route. rsc.org The choice of ligands in conjunction with the copper catalyst can be tailored to achieve a wide range of products. rsc.org Dimethyl ether has also been explored as an alkylating agent for phenols, demonstrating the versatility of available methods. researchgate.net

O-Acylation: This process involves the esterification of the phenolic hydroxyl group. It can be efficiently carried out using acylating agents like acetyl chloride in the presence of a catalyst. scirp.org Solvent-free conditions using cobalt (II) chloride as a reusable heterogeneous catalyst have proven effective for the O-acylation of phenols, offering an environmentally friendly approach with high yields. scirp.org Another method utilizes formic acid or acetic acid for O-formylation and O-acylation, respectively, with minimal waste generation. researchgate.net

| Functionalization Type | Reagents and Conditions | Product Type | Key Advantages |

| O-Alkylation | K₂CO₃, alkyl halide thieme-connect.de | 2-Aryloxyethanols | Selective mono-alkylation thieme-connect.de |

| Cu catalyst, alkylsilyl peroxides rsc.org | Alkoxy derivatives | Mild reaction conditions, wide product scope rsc.org | |

| Dimethyl ether, phosphotungstic acid/γ-Al₂O₃ researchgate.net | Anisole derivatives | Utilizes an alternative alkylating agent researchgate.net | |

| O-Acylation | Acetyl chloride, Cobalt (II) chloride scirp.org | Acyl derivatives | Solvent-free, reusable catalyst, high yield scirp.org |

| Formic acid or Acetic acid researchgate.net | Formyl or Acyl derivatives | Minimal waste, high chemoselectivity researchgate.net |

Modifications on the Thiophene (B33073) Ring System

The thiophene ring in 2-(thiophen-2-yl)phenol is also amenable to a variety of modifications, allowing for the introduction of diverse functional groups. A notable example is the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid.

This reaction proceeds in a two-step process. First, 2-(thiophen-2-yl)acetic acid is activated by converting it to its more reactive acyl chloride derivative, 2-(thiophen-2-yl)acetyl chloride, using a reagent like thionyl chloride. acs.orgsmolecule.com The subsequent N-acylation involves reacting the activated acyl chloride with 2-aminothiophene-3-carbonitrile in the presence of a base such as triethylamine (B128534) in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.orgsmolecule.com This yields the corresponding amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.orgacs.org This specific modification highlights the ability to build complex molecular structures by leveraging the reactivity of both the thiophene precursor and the acylating agent derived from a related thiophene structure. acs.org

The thiophene ring is generally prone to electrophilic aromatic substitution, which can be used to introduce various substituents. nih.gov However, certain reactions like alkylation can be challenging and may lead to resinification with some catalysts. google.com

| Reaction | Reactants | Reagents/Conditions | Product |

| N-acylation | 2-aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetic acid | 1. Thionyl chloride 2. Triethylamine, THF acs.orgsmolecule.com | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org |

Multi-component Reactions Incorporating this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. dovepress.comresearchgate.net These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. nih.gov

While direct examples incorporating this compound into MCRs are not extensively detailed in the provided context, the principles of MCRs can be applied to its derivatives. For instance, thiophene derivatives, such as thiophene-2-carbaldehyde (B41791), are known to participate in MCRs. An example is the reaction with 4-hydroxy-2H-chromen-2-one and urea/thiourea to synthesize chromeno[b]pyrimidine derivatives. researchgate.net Another MCR involves the reaction of furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates to produce highly functionalized 2-(thiophen-2-yl)furans. researchgate.net

The Gewald reaction is a classic MCR for synthesizing substituted thiophenes, and modifications to this reaction allow for the one-pot synthesis of various thiophene derivatives. nih.gov These examples demonstrate the potential for incorporating the this compound scaffold or its reactive derivatives into MCRs to generate novel and complex molecules.

Development of Hybrid Molecular Architectures

The concept of creating hybrid molecular architectures involves combining the this compound scaffold with other distinct chemical moieties to generate new compounds with potentially synergistic or novel properties. This approach is a prominent trend in medicinal chemistry and materials science.

An example of such a hybrid molecule is the synthesis of pyrazole-tetrazole compounds where a thiophene-pyrazole unit is linked to a tetrazole ring. mdpi.com The synthesis involves several steps, starting from the reaction of arylhydrazine with an acetyl-thiophene derivative, followed by a Vilsmeier-Haack reaction to form a pyrazole-carbaldehyde. mdpi.com This intermediate is then converted to a nitrile and subsequently cyclized with sodium azide (B81097) to form the final pyrazole-tetrazole hybrid. mdpi.com

Another strategy involves creating star-shaped molecules with a central core, such as 1,3,5-triazine (B166579), connected to thiophen-2-yl spacer units, which are then linked to other aromatic groups. researchgate.net This creates complex, multi-armed structures with unique electronic and photophysical properties. researchgate.net Thiophene-containing polyphenol derivatives, such as thiophene-based flavone (B191248) Schiff bases, have also been synthesized, combining the structural features of flavonoids with thiophene and Schiff base moieties. These examples underscore the versatility of the thiophene-phenol structure as a building block for constructing sophisticated and functionally diverse hybrid molecules.

| Hybrid Architecture Type | Key Structural Features | Synthetic Approach |

| Pyrazole-Tetrazole Hybrids | Thiophene-pyrazole unit linked to a tetrazole ring | Multi-step synthesis involving Vilsmeier-Haack reaction and cyclization mdpi.com |

| Star-Shaped Triazine-Thiophene Molecules | Central 1,3,5-triazine core with thiophen-2-yl arms | Trimerization of thiophene-2-carbonitrile followed by further functionalization researchgate.net |

| Thiophene-Flavone Schiff Bases | Flavone skeleton with a thiophene ring and a Schiff base moiety | Multi-step synthesis including chalcone (B49325) formation, cyclization, and condensation |

Iv. Catalytic Applications and Coordination Chemistry

2-(Thiophen-2-yl)phenol and its Derivatives as Ligands in Metal Complexes

The coordination chemistry of this compound derivatives is rich and varied, leading to the formation of complexes with diverse geometries and electronic structures. These ligands can bind to metal centers through the phenolic oxygen and the sulfur atom of the thiophene (B33073) ring or through nitrogen atoms in derivatives like imidazoles and benzimidazoles.

Derivatives of this compound are effective ligands for creating robust palladium(II) complexes that serve as pre-catalysts. A notable example involves the 2-(thiophen-2-yl)-1H-benzimidazole ligand, which coordinates with palladium(II) to form a [Pd(L1)2]Cl2 complex. indexcopernicus.comdergipark.org.tr This complex has been synthesized and characterized using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and ESI-MS. indexcopernicus.comdergipark.org.tr Such complexes are part of a broader class of N-heterocyclic carbene (NHC)-palladium complexes that are known for their stability and catalytic activity in various reactions. nih.gov The benzimidazole (B57391) derivative ligand is particularly effective in coordination chemistry due to the presence of both electron-donating and electron-withdrawing groups within its heterocyclic structure, making it well-suited for complexation reactions. researchgate.net The resulting palladium complexes have demonstrated significant catalytic potential, particularly in environmental remediation applications. indexcopernicus.comdergipark.org.trdergipark.org.tr

Copper-catalyzed reactions frequently utilize thiophene derivatives. One such application is the dimerization of thiophene-2-carbaldehyde (B41791). evitachem.com This reaction can be part of a broader strategy for copper-catalyzed cross-dimerization of arenes. nih.gov For instance, the coupling of dimethylaniline derivatives with thiophene-2-carbaldehyde is one such possibility. nih.gov Copper(II) complexes with thiosemicarbazones derived from thiophene-2-carboxaldehyde have also been synthesized and characterized. nih.gov In these complexes, the ligand coordinates with the copper(II) ion through the thionic sulfur and the azomethine nitrogen. nih.gov Furthermore, copper-based catalysts, such as CuFe2O4 nanoparticles, have been used for the cross-dehydrogenative coupling of phenol (B47542) derivatives with thiophene-2-carbaldehyde, yielding products like 2-(benzo[d]oxazol-2-yl)phenyl thiophene-2-carboxylate. rsc.org

Beyond palladium and copper, derivatives of this compound form stable complexes with other transition metals like cobalt(II), nickel(II), and zinc(II). researchgate.netajgreenchem.comnih.gov Schiff base ligands derived from thiophene precursors can act as tridentate ligands, coordinating with metal ions through azomethine nitrogen, a deprotonated ammine nitrogen, and the thiophene's sulfur atom. nih.gov For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been reported with ligands such as 2-{[4-(5-bromo thiophen-2-yl)-6- phenylpyrimidin-2 yl]carbonoimidoyl}phenol, forming complexes with a 1:1 metal-to-ligand stoichiometry. researchgate.net Similarly, Schiff base ligands like 2-((thiophen-2-yl)methylamino)methyl)-4-methylphenol have been used to synthesize Co(II), Ni(II), and Cu(II) complexes, which exhibit square planar geometries for Ni(II) and Cu(II) and octahedral geometry for Co(II). ajgreenchem.com These complexes are often colored, non-hygroscopic solids that are stable in air at room temperature. ajgreenchem.com

Copper(II) Catalyzed Systems (e.g., dimerization of thiophene-2-carbaldehyde)

Catalytic Activity in Organic Transformations

Metal complexes bearing this compound and its derivatives are not just structurally interesting; they are highly functional catalysts for important organic reactions.

Palladium complexes with thiophene-phenol ligands have been optimized for use in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for creating carbon-carbon bonds to form biaryl compounds, styrenes, and conjugated systems. libretexts.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoborane and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org Derivatives such as 2-(thiophen-2-yl)acetic acid have been used as platforms to develop inhibitors via Suzuki-Miyaura reactions. frontiersin.org Nickel-catalyzed Suzuki-Miyaura reactions have also been developed for the one-pot synthesis of 2-arylthiophenes, demonstrating the versatility of thiophene compounds in cross-coupling chemistry. rasayanjournal.co.in

A significant application of these catalysts is in the field of environmental remediation. Specifically, the palladium(II) complex bearing the 2-(thiophen-2-yl)-1H-benzimidazole ligand has shown remarkable efficiency in the catalytic reduction and degradation of persistent organic pollutants. indexcopernicus.comdergipark.org.trdergipark.org.tr In the presence of sodium borohydride (B1222165) (NaBH4) in an aqueous medium, this complex effectively catalyzes the reduction of 4-nitrophenol (B140041) (4-NP) and the degradation of dyes like rhodamine B (RhB) and methylene (B1212753) blue (MB). indexcopernicus.comdergipark.org.trdntb.gov.ua

Studies have demonstrated high conversion rates for these pollutants. When treated individually, conversion rates of over 92% were observed for 4-NP, RhB, and MB within just 5 minutes. indexcopernicus.comdergipark.org.trresearchgate.net The catalyst also proves effective in degrading a mixture of these pollutants simultaneously. In a triple substrate mixture of 4-NP, RhB, and MB, conversion values of 84%, 94%, and 93% respectively were achieved after 5 minutes, indicating the catalyst's ability to work effectively without significant competition or loss of selectivity. indexcopernicus.comdergipark.org.tr

Table 1: Catalytic Degradation of Organic Pollutants using [Pd(L1)2]Cl2 Complex *

| Pollutant | Initial Concentration | Catalyst System | Reaction Time (min) | Conversion (%) | Source |

| 4-Nitrophenol (4-NP) | Not Specified | [Pd(L1)2]Cl2 / NaBH4 | 5 | >92 | indexcopernicus.com, researchgate.net, dergipark.org.tr |

| Rhodamine B (RhB) | Not Specified | [Pd(L1)2]Cl2 / NaBH4 | 5 | >92 | indexcopernicus.com, researchgate.net, dergipark.org.tr |

| Methylene Blue (MB) | Not Specified | [Pd(L1)2]Cl2 / NaBH4 | 5 | >92 | indexcopernicus.com, researchgate.net, dergipark.org.tr |

| 4-NP (in mixture) | Not Specified | [Pd(L1)2]Cl2 / NaBH4 | 5 | 84 | indexcopernicus.com, dergipark.org.tr |

| RhB (in mixture) | Not Specified | [Pd(L1)2]Cl2 / NaBH4 | 5 | 94 | indexcopernicus.com, dergipark.org.tr |

| MB (in mixture) | Not Specified | [Pd(L1)2]Cl2 / NaBH4 | 5 | 93 | indexcopernicus.com, dergipark.org.tr |

*L1 = 2-(thiophen-2-yl)-1H-benzimidazole

Enantioselective Catalysis (e.g., sulfenofunctionalization of alkenes)

The development of enantioselective catalytic transformations is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with a high degree of stereocontrol. In this context, derivatives of this compound have emerged as valuable substrates in enantioselective reactions, particularly in the sulfenofunctionalization of alkenes. This process involves the addition of a sulfur-containing group and another functional group across a double bond, leading to the formation of stereochemically rich products.

Research has demonstrated the successful application of a 2-thienyl-substituted substrate in the catalytic, enantioselective, intramolecular sulfenofunctionalization of alkenes. acs.org This reaction facilitates the cyclization of phenols with electrophilic sulfenophthalimides onto alkenes, yielding 2,3-disubstituted benzopyrans and benzoxepins. acs.orgnih.gov The key to achieving high enantioselectivity is the use of a BINAM-based phosphoramide (B1221513) Lewis base catalyst, which promotes the formation of a chiral thiiranium ion intermediate. acs.orgnih.gov

In a specific example, the substrate (E)-2-(3-(thiophen-2-yl)allyl)phenol was subjected to cyclization. acs.org The reaction, catalyzed by a chiral phosphoramide catalyst, resulted in the formation of the corresponding (2R,3R)-3-(phenylthio)-2-(thiophen-2-yl)chromane. acs.org This transformation proceeded with high yield and excellent enantioselectivity.

Detailed findings from this research are summarized in the table below, highlighting the effectiveness of this catalytic system. The reaction was found to be first-order in both the catalyst and the substrate, but zero-order in the electrophilic sulfenylating agent, indicating that the formation of the thiiranium ion is the rate-determining and stereo-determining step. nih.gov

Enantioselective Sulfenofunctionalization of (E)-2-(3-(thiophen-2-yl)allyl)phenol

| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | (E)-2-(3-(thiophen-2-yl)allyl)phenol | (2R,3R)-3-(Phenylthio)-2-(thiophen-2-yl)chromane | 86 | 93.9:6.1 |

The successful enantioselective sulfenofunctionalization utilizing a this compound derivative underscores the utility of this compound scaffold in asymmetric catalysis for the synthesis of complex heterocyclic structures.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties from first principles. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about the molecule's energy, structure, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency. researchgate.netopenaccesspub.org When paired with a comprehensive basis set like 6-311++G(d,p), this approach can accurately predict various molecular properties. openaccesspub.org This basis set is robust, incorporating diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for accurately modeling conjugated systems like 2-(Thiophen-2-yl)phenol. ajgreenchem.com Studies on similar thiophene-containing Schiff bases and other derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to investigate their molecular and electronic properties. openaccesspub.orgacs.org

A primary step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. bohrium.com For this compound, this involves determining the precise bond lengths, bond angles, and the dihedral angle between the phenol (B47542) and thiophene (B33073) rings. This dihedral angle is particularly important as it dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties.

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. openaccesspub.org Each calculated vibrational mode can be assigned to specific molecular motions, such as O-H stretching in the phenol group, C-S stretching in the thiophene ring, or C-C stretching within the aromatic rings. researchgate.net These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. openaccesspub.org

Illustrative Data: Optimized Geometric Parameters Note: The following data is representative of typical bond lengths and angles for thiophene-phenol systems and is not specific to this compound, as such data was not available in the searched literature.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Lengths (Å) | C-C (phenol) | 1.39 - 1.41 |

| C-O (phenol) | 1.36 | |

| O-H (phenol) | 0.96 | |

| C-C (thiophene) | 1.37 - 1.42 | |

| C-S (thiophene) | 1.72 | |

| C-C (inter-ring) | 1.48 | |

| **Bond Angles (°) ** | C-C-C (phenol) | 119 - 121 |

| C-O-H (phenol) | 109 | |

| C-S-C (thiophene) | 92 | |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | ~30 - 45 |

Density Functional Theory (DFT) Studies (e.g., B3LYP/6–311++G(d,p))

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide several key analyses to map out and understand this electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. openaccesspub.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. tandfonline.com In molecules like this compound, the HOMO is typically distributed across the electron-rich thiophene and phenol rings, while the LUMO may be similarly delocalized, indicating potential for intramolecular charge transfer upon electronic excitation. tandfonline.com

Illustrative Data: Frontier Orbital Energies Note: The following energy values are for illustrative purposes to demonstrate typical DFT calculation outputs for similar aromatic compounds.

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. openaccesspub.org An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring due to their lone pairs of electrons. A positive potential (blue) would be expected around the hydroxyl hydrogen atom, highlighting its acidic nature. openaccesspub.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. openaccesspub.org By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability imparted by electron delocalization. For this compound, NBO analysis would quantify the delocalization between the π-orbitals of the phenol and thiophene rings and the interactions involving the oxygen and sulfur lone pairs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

| 2-Thiophen-2-yl-benzaldehyde |

Molecular Electrostatic Potential (MEP) Mapping

Spectroscopic Property Prediction and Correlation (e.g., FT-IR, UV, NMR)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the spectroscopic properties of molecules like this compound and its derivatives. researchgate.net By calculating parameters such as vibrational frequencies, electronic transitions, and nuclear magnetic shielding constants, theoretical spectra can be generated and correlated with experimental data obtained from Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net This correlation provides a deeper understanding of the molecular structure and electronic properties.

Theoretical calculations are frequently employed to assign vibrational modes in FT-IR and Raman spectra with high accuracy. researchgate.netresearchgate.net For instance, in studies of thiophene-containing compounds, DFT calculations have been used to interpret the vibrational bands, including those associated with the thiophene and phenol rings. researchgate.netbohrium.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts, and these theoretical values often show good agreement with experimental data. bohrium.comresearchgate.net

UV-Vis absorption spectra, which provide information about electronic transitions, are often predicted using Time-Dependent DFT (TD-DFT). acs.org These calculations can help to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The correlation between theoretical and experimental spectroscopic data is often found to be in good agreement, supporting the proposed molecular structures and providing insights into the electronic properties of the compounds. researchgate.netresearchgate.net

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for Thiophene Derivatives

| Spectroscopic Technique | Experimental Value | Theoretical Value (Method) | Reference |

| FT-IR (cm⁻¹) | |||

| O-H stretch | ~3400 | Varies (DFT/B3LYP) | researchgate.net |

| C-H aromatic stretch | ~3100 | Varies (DFT/B3LYP) | bohrium.com |

| C=C aromatic stretch | 1600-1450 | Varies (DFT/B3LYP) | researchgate.net |

| C-S stretch | ~700 | Varies (DFT/B3LYP) | bohrium.com |

| ¹H NMR (ppm) | |||

| Phenolic OH | Varies | Varies (GIAO) | researchgate.net |

| Aromatic H | 6.8 - 7.5 | Varies (GIAO) | bohrium.com |

| ¹³C NMR (ppm) | |||

| Aromatic C | 115 - 155 | Varies (GIAO) | bohrium.com |

| UV-Vis (nm) | |||

| λmax | Varies | Varies (TD-DFT) | researchgate.netacs.org |

| Note: The values presented are general ranges for thiophene and phenol-containing compounds and will vary for the specific compound this compound. The theoretical values are highly dependent on the chosen functional and basis set. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with Density Functional Theory (DFT), is a powerful methodology for elucidating the mechanisms of chemical reactions. acs.orgacs.org This approach provides a detailed, atomistic view of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally. acs.org For reactions involving thiophene derivatives, computational studies can unravel the intricacies of reaction pathways, such as cycloadditions or oxidative couplings. acs.orgresearchgate.net

By mapping the potential energy surface, researchers can identify the most plausible reaction mechanism from several alternatives. acs.org For example, in oxidative coupling reactions, DFT calculations can help to distinguish between different plausible pathways by evaluating the thermodynamics of each step. acs.org The influence of various factors on the reaction, such as the choice of catalyst, oxidant, and solvent, can also be investigated computationally. acs.orgacs.org

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions, providing valuable insights for synthetic chemists. researchgate.net Understanding the electronic structure and reactivity of the reactants and intermediates through computational analysis is key to predicting the outcome of a reaction. acs.org For instance, the study of frontier molecular orbitals (HOMO and LUMO) can help to identify the sites of electrophilic and nucleophilic attack. bohrium.com

Non-Linear Optical (NLO) Property Investigations

Computational chemistry plays a crucial role in the investigation and prediction of the non-linear optical (NLO) properties of molecules. jcsp.org.pk NLO materials are of significant interest for applications in optoelectronics and photonics. analis.com.my The NLO response of a molecule is related to its ability to interact with an applied electric field, leading to changes in its optical properties. grafiati.com

Key parameters that determine the NLO properties of a molecule include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). rsc.org Computational methods, such as DFT, are widely used to calculate these properties. jcsp.org.pkanalis.com.my The calculated values can then be compared with experimental data or with known NLO materials, such as para-nitroaniline (pNA), to assess the potential of a new compound. jcsp.org.pk

The design of molecules with enhanced NLO properties often involves creating systems with strong electron donor and acceptor groups connected by a π-conjugated bridge. rsc.org This "push-pull" arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for a large NLO response. rsc.org Computational studies can be used to screen different donor and acceptor groups and to understand the relationship between molecular structure and NLO activity. grafiati.com For thiophene-containing compounds, the thiophene ring can act as a good π-linker, and the NLO properties can be tuned by introducing various substituents. researchgate.net

Table 2: Calculated NLO Properties of Representative Thiophene Derivatives

| Compound | μ (Debye) | α (esu) | β (esu) | Computational Method | Reference |

| Thiophene | 0.55 | ~5.5 x 10⁻²⁴ | ~0.3 x 10⁻³⁰ | Varies | General Value |

| 2-Nitrothiophene | 4.25 | ~7.8 x 10⁻²⁴ | ~4.5 x 10⁻³⁰ | Varies | General Value |

| 2-(Dibutylamino)thiophene | 2.10 | ~15.0 x 10⁻²⁴ | ~6.0 x 10⁻³⁰ | Varies | researchgate.net |

| 3NPP | 2.93 | 57.52 x 10⁻²⁴ | 420.51 x 10⁻³⁰ | DFT/B3LYP/6-31G(d,p) | analis.com.my |

| Note: The values presented are for representative thiophene derivatives and are intended to illustrate the range of NLO properties. The specific values for this compound would require dedicated calculations. 3NPP is 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one. |

Vi. Biological and Biomedical Research Applications

Enzyme Inhibition Studies

Derivatives containing the 2-phenylthiophene (B1362552) scaffold have been synthesized and evaluated as inhibitors of several clinically relevant enzymes. The inherent properties of the thiophene (B33073) and phenol (B47542) rings allow for diverse chemical modifications, leading to compounds with high affinity and specificity for various enzymatic active sites.

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Several studies have explored thiophene-containing compounds as potential AChE inhibitors.

Research into heteroaromatic resveratrol (B1683913) analogs revealed that thiophene-based structures possess AChE inhibitory activity. mdpi.com A study systematically modifying these analogs found that methylation of the thiophene ring and the presence of specific substituents on the phenolic ring were crucial for activity. Among the tested compounds, a methylated thiophene derivative with a chlorine substituent on the phenol ring (Compound 6 in the study) was the most potent AChE inhibitor, with an IC₅₀ value of 27.1 μM. mdpi.com The general trend observed was that methylated thiophenes exhibited stronger AChE inhibition than their unmethylated counterparts. mdpi.com

In another study, a series of 2,3-dihydro-1,5-benzothiazepines was investigated. A derivative featuring a 2-thienyl moiety and a hydroxyl group on the phenyl ring (named Compound A) was identified as the most potent inhibitor of both AChE and Butyrylcholinesterase (BChE) in the series, with IC₅₀ values of 5.9 μM and 3.97 μM, respectively. nih.gov Molecular docking studies suggested that the compound's inhibitory potential was due to a combination of hydrogen bonds, cationic-π, π-π, and hydrophobic interactions within the enzyme active sites. nih.gov

Furthermore, a 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine molecule showed promising AChE inhibitory activity, with a reported IC₅₀ value of 0.34 µM. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by 2-(Thiophen-2-yl)phenol Derivatives

| Compound/Derivative Class | IC₅₀ (AChE) | Source |

|---|---|---|

| (E)-3-(2-(thiophen-2-yl)-2,3-dihydrobenzo[b] nih.govdntb.gov.uathiazepin-4-yl)phenol | 5.9 µM | nih.gov |

| 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | 0.34 µM | researchgate.net |

| Methylated thiophene resveratrol analog (compound 6) | 27.1 µM | mdpi.com |

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and plays a key role in the synthesis of prostaglandins. nih.gov Its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Thiophene derivatives have been investigated in this context. For instance, research has shown that certain thiophene derivatives can potently inhibit COX enzymes, with one compound demonstrating an IC₅₀ value of 6.0 µM.

A well-known selective COX-2 inhibitor, DuP-697, is a complex thiophene derivative, specifically 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. sigmaaldrich.com The development and success of such diaryl heterocycle inhibitors validated the COX-2 hypothesis, which proposed that selective inhibition could reduce inflammation while sparing the gastroprotective functions of the COX-1 isoform. acs.org

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, making it a prime target for agents developed for dermatological conditions related to hyperpigmentation. rsc.orgmdpi.com Thiophene-based chalcones, which combine a thiophene ring with a chalcone (B49325) scaffold, have emerged as particularly potent tyrosinase inhibitors.

A significant study designed and synthesized a series of thiophene chalcone derivatives. nih.govsemanticscholar.org Among them, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one proved to be an exceptionally strong competitive inhibitor of mushroom tyrosinase. It exhibited IC₅₀ values of 0.013 μM against the enzyme's tyrosine hydroxylase activity and 0.93 μM against its dopa oxidase activity. nih.govsemanticscholar.org Enzyme kinetics and molecular docking studies confirmed that the compound interacts effectively with amino acid residues in the tyrosinase active site. nih.gov The 2,4-dihydroxy substitution on the phenyl ring was found to be critical for this high potency. mdpi.comsemanticscholar.org

Another class of compounds, thioflavones containing a thiophene ring, has also been explored. One such derivative, a 2-arylchromone-4-thione (compound 2n ), displayed excellent tyrosinase inhibitory activity with an IC₅₀ value of 1.12 ± 0.04 μM. acs.org

Table 2: Tyrosinase Inhibition by this compound Derivatives

| Compound/Derivative Class | Target Activity | IC₅₀ | Source |

|---|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosine Hydroxylase | 0.013 µM | nih.govsemanticscholar.org |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dopa Oxidase | 0.93 µM | nih.govsemanticscholar.org |

| 2-Arylchromone-4-thione derivative (2n) | Tyrosinase | 1.12 ± 0.04 µM | acs.org |

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is an inducible enzyme that catalyzes the final step in the production of prostaglandin E₂, a key mediator of inflammation and pain. nih.govfrontiersin.org It is considered an important target for developing next-generation anti-inflammatory drugs.

Research has identified derivatives of 2-(thiophen-2-yl)acetic acid as a promising chemical platform for developing selective mPGES-1 inhibitors. nih.gov In a study employing a fragment-based screening approach, several derivatives were synthesized and tested. Two compounds in particular, 1c and 2c from the study, demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range in cell-free assays. nih.gov These compounds were also effective at inhibiting the production of prostaglandin E₂ in A549 lung cancer cells. nih.govfrontiersin.org

The investigation of thiophene-based compounds extends to other enzymatic targets, including pancreatic lipase. This enzyme is a key target for anti-obesity agents, as its inhibition reduces the absorption of dietary fats.

A study on Schiff bases derived from thiophene-2-carbaldehyde (B41791) evaluated their ability to inhibit porcine pancreatic lipase. najah.edu The results showed that these compounds were effective inhibitors. One of the synthesized Schiff bases (L3 ) demonstrated the most significant antilipase activity with an IC₅₀ value of 158.48 µg/mL, which was comparable to the standard reference drug Orlistat (IC₅₀ = 120.02 µg/mL). najah.edu In a separate investigation, a derivative of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine was also identified as a good antilipase agent, showing high percentage inhibition at microgram concentrations. researchgate.net

Table 3: Pancreatic Lipase Inhibition by Thiophene Derivatives

| Compound/Derivative Class | IC₅₀ (Antilipase) | Source |

|---|---|---|

| Schiff base L1 | 316.22 µg/mL | najah.edu |

| Schiff base L2 | 501.18 µg/mL | najah.edu |

| Schiff base L3 | 158.48 µg/mL | najah.edu |

| Orlistat (Reference) | 120.02 µg/mL | najah.edu |

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Antimicrobial Activities

The thiophene nucleus is a component of many compounds with recognized antimicrobial properties. The parent compound, this compound, has been noted for its antimicrobial properties. The mechanism of action for thiophene-containing compounds often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Research has explored various derivatives for enhanced antimicrobial effects. Metal complexes of a ligand named [2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole] were synthesized and tested against several bacterial strains. researchgate.net The study found that the metal complexes of copper, zinc, nickel, and cobalt were more potent antimicrobial agents than the uncomplexed ligand against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net

Other studies have reported that derivatives such as 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazoles exhibit activity against E. coli and S. aureus. nih.gov Similarly, Schiff bases formed from 2-aminophenol (B121084) and their metal complexes have shown activity against bacteria like Staphylococcus aureus, Eschirichia coli, and Salmonella typhi, as well as fungi. atbuftejoste.com.ng

Antibacterial Efficacy

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria. Studies have demonstrated that metal complexes of ligands derived from thiophene, such as 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole, exhibit notable antibacterial properties. researchgate.net The activity of these complexes is often more potent than the free ligand, indicating the significant role of the metal ion in the antimicrobial mechanism. researchgate.net

The antibacterial activity is typically assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition against both Gram-positive and Gram-negative bacteria. For instance, Schiff base complexes derived from thiophene have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. acs.org Similarly, other benzo[b]thiophene derivatives have been found to be active against bacteria like Bacillus megaterium and S. aureus. researchgate.netnih.gov

Table 1: Antibacterial Activity of Thiophene Derivatives Interactive table with representative data on bacterial strains and inhibition metrics.

| Compound Type | Bacterial Strain | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|---|

| Ni(II) Complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | S. aureus ATCC 25923 | MIC: 7.81 µg/mL | mdpi.com |

| Ni(II) Complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | E. coli ATCC 25922 | MIC: 1.95 µg/mL | mdpi.com |

| Ni(II) Complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | P. aeruginosa ATCC 27853 | MIC: 3.91 µg/mL | mdpi.com |

| Zn(II) Complex of [2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole] | B. subtilis ILP1428B | Zone of Inhibition: 15 mm | researchgate.net |

| Cu(II) Complex of [2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole] | S. aureus CIP543154 | Zone of Inhibition: 20 mm | researchgate.net |

Antifungal Properties

The antifungal potential of thiophene-based compounds has also been an area of active research. Synthesized molecules are often tested against common fungal strains to determine their efficacy. For example, novel thiophene-anchored chromones and pyrazoles have been screened for their activity against fungi such as Aspergillus niger and Candida albicans. connectjournals.com

Furthermore, studies on thiophene-derived α-aminophosphonic acids have demonstrated good antifungal activity against plant pathogenic fungi like Fusarium oxysporum and Alternaria alternata. nih.gov The development of hybrid molecules, such as those combining thiazole (B1198619) and thiophene moieties, is an innovative strategy being explored to create new antifungal agents, particularly against biofilm-forming fungi like C. albicans. rsc.org

Table 2: Antifungal Activity of Thiophene Derivatives Interactive table with representative data on fungal strains and inhibition metrics.

| Compound Type | Fungal Strain | Activity Metric (e.g., MIC, % Inhibition) | Reference |

|---|---|---|---|

| 2-(3-(3-Bromothiophen-2-yl)-1H-pyrazol-5-yl)-4-methylphenol | A. niger (MTCC 282) | Zone of Inhibition: 14 mm | connectjournals.com |

| {[(2-hydroxy-4-nitrophenyl) amino] (thiophen-2-yl) methyl} phosphonic acid | Fusarium oxysporum | 77.33% Inhibition | nih.gov |

| {[(2-hydroxy-4-nitrophenyl) amino] (thiophen-2-yl) methyl} phosphonic acid | Alternaria alternata | 75.33% Inhibition | nih.gov |

| (E)-2-(2-(1-(5-Chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole | Candida albicans | >50% Biofilm Inhibition @ 12.5 mg/mL | rsc.org |

Antioxidant Activity Investigations

Thiophene derivatives, particularly those containing a phenolic hydroxyl group, are investigated for their antioxidant capabilities. The ability of these compounds to scavenge free radicals is a key measure of this activity. Common in vitro methods used for this evaluation include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govresearchgate.netmdpi.com

The presence of the phenolic -OH group is crucial, as it can donate a hydrogen atom to neutralize free radicals. researchgate.net Studies have shown that some thiophene-based compounds exhibit significant antioxidant activity, in some cases even superior to standard antioxidants like Butylated hydroxytoluene (BHT). nih.govresearchgate.net The antioxidant capacity is often quantified by the EC50 or IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. mdpi.com

Table 3: Antioxidant Activity of Thiophene Derivatives Interactive table with representative data from antioxidant assays.

| Compound Type | Assay | IC50 / EC50 Value | Reference |

|---|---|---|---|

| Cu(II) Complex of [2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole] | DPPH | IC50: 10.25 µg/mL | researchgate.net |

| {(4-aminophenyl)aminomethyl}phosphonic acid | DPPH | IC50: 1.14 µg/mL | nih.gov |

| {(4-aminophenyl)aminomethyl}phosphonic acid | ABTS | IC50: 1.22 µg/mL | nih.gov |

| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide | DPPH | EC50: 187 µM | mdpi.com |

| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide | ABTS | EC50: 103 µM | mdpi.com |

Anticancer and Cytotoxic Potential

The cytotoxic effects of thiophene-containing compounds against various cancer cell lines are a significant area of biomedical research. Derivatives incorporating thiophene into larger molecular scaffolds, such as imidazoles, benzothiazoles, and quinolones, have shown promising anticancer activity. nih.govnih.govresearchgate.net

For example, a compound named 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine demonstrated potent activity against human gastric cancer cells with an IC50 value of 0.05 μM. nih.gov This activity was linked to the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov Similarly, N-[2-(thiophen-2-yl)-2-oxyiminoethyl] piperazinyl quinolone derivatives have displayed cytotoxic activity against several cancer cell lines, with some analogues showing efficacy comparable to or greater than the reference drug etoposide. researchgate.net

Table 4: Anticancer and Cytotoxic Activity of Thiophene Derivatives Interactive table with representative data on cancer cell lines and cytotoxic potency.

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

|---|---|---|---|

| 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human Gastric Cancer (NUGC-3) | IC50: 0.05 µM | nih.gov |

| Diamidino-substituted thiophene based Benzothiazole | Pancreatic Cancer (MiaPaCa-2) | Strong Antiproliferative Effect | nih.gov |

| Diamidino-substituted thiophene based Benzothiazole | Breast Cancer (MCF-7) | Strong Antiproliferative Effect | nih.gov |

| N-[2-(Thiophen-2-yl)-2-(benzyloxyimino)ethyl] derivative of Ciprofloxacin | Various | IC50 Range: 1.4-6.4 µM | researchgate.net |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein. This method is instrumental in understanding the mechanism of action of compounds like this compound derivatives at a molecular level.

Docking studies reveal the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. For instance, in studies of thiophene derivatives as inhibitors of the enzyme mPGES-1, docking analysis showed interactions with key residues like Phe44, Asp49, and Arg126. nih.gov The thiophene moiety can engage in π-π interactions with aromatic residues, while groups like the phenol can form hydrogen bonds, anchoring the molecule within the active site. tandfonline.com In antibacterial studies, docking of thiophene-derived complexes into the active site of an E. coli protein receptor revealed hydrogen bonding interactions with residues such as Asn46 and Glu50. acs.org

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule influence its biological activity. For thiophene derivatives, research has shown that modifications at various positions on the thiophene ring can significantly alter their biological effects. frontiersin.org

The combination of the thiophene ring and the phenolic hydroxyl group is key to the activity of many of these compounds. The phenolic group often acts as a hydrogen bond donor, which is critical for binding to many enzymes and receptors. The thiophene ring, being an electron-rich aromatic system, can participate in crucial π-π stacking or hydrophobic interactions within the target protein's active site. SAR studies help in the rational design of new, more potent derivatives by identifying which functional groups and structural motifs are responsible for the desired biological activity. frontiersin.org For example, investigations into mPGES-1 inhibitors suggested that a specific position on the phenyl ring (ring B) is important for increasing the binding affinity. frontiersin.org

Vii. Advanced Materials Science and Optoelectronic Applications

Conjugated Polymers and Copolymers Derived from 2-(Thiophen-2-yl)phenol Analogues (e.g., P(TTPA-co-DIT), P(TTPA-co-BDTA))

A significant area of research involves the use of this compound analogues, particularly tris(4-(thiophen-2-yl)phenyl)amine (TTPA), as monomer units for creating high-performance conjugated copolymers. TTPA's three-dimensional, propeller-like structure helps to reduce intermolecular interactions and prevent over-oxidation during electrochemical polymerization. researchgate.net By copolymerizing TTPA with various electron-rich or electron-deficient units, the resulting polymers' electronic and optical properties can be finely tuned.

Notable examples include the copolymers P(TTPA-co-DIT) and P(TTPA-co-BDTA), which are synthesized through the electropolymerization of TTPA with dithienylpyrrole-based monomers. mdpi.commdpi.com These copolymers are part of a broader class of materials synthesized from 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which serve as versatile and modular building blocks for conjugated polymers. nih.gov The synthesis of such polymers is often robust and allows for the incorporation of various functional groups to customize properties like solubility and molecular packing, which are critical for electronic applications. nih.gov

Spectroelectrochemical studies reveal that these copolymers exhibit distinct electrochromic behaviors. For instance, P(TTPA-co-DIT) and P(TTPA-co-BDTA) can be electropolymerized onto indium tin oxide (ITO) electrodes, forming stable films that change color upon the application of different potentials. mdpi.commdpi.comresearchgate.netresearchgate.net The P(TTPA-co-DIT) film, for example, transitions from yellow in its neutral state to yellowish-green, green, and finally blue in its highly oxidized state. researchgate.netmdpi.com The properties of these films, such as their maximum transmittance change (ΔTmax) and coloration efficiency (ηmax), are dependent on the applied polymerization potential. mdpi.com

Applications in Organic Electronic Devices

The versatile electronic properties of polymers derived from this compound analogues have led to their successful integration into various organic electronic devices. Their ability to be processed into thin films and their stable, reversible redox states make them prime candidates for active layers in these technologies. researchgate.netmdpi.com

Electrochromic devices (ECDs), which change their optical properties in response to an applied voltage, are a major application for copolymers like P(TTPA-co-DIT) and P(TTPA-co-BDTA). researchgate.netmdpi.com These materials function as the anodically coloring layer in a dual-type ECD, often paired with a cathodically coloring polymer like poly(3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et2). mdpi.com

The performance of these ECDs is characterized by several key parameters. Spectroelectrochemical studies show that P(TTPA-co-DIT) and P(TTPA-co-BDTA) films exhibit high optical contrast and distinct color changes. researchgate.netmdpi.com When assembled into a device, the P(TTPA-co-BDTA)/PProDOT-Et2 ECD demonstrated a high transmittance change (ΔTmax) of 48.1% and a remarkable coloration efficiency (ηmax) of 649.4 cm²·C⁻¹ at a wavelength of 588 nm. mdpi.com These devices also show good open-circuit memory and long-term switching stability, retaining their performance over numerous cycles. mdpi.com The color of such devices can be reversibly switched, for example, between orange-yellow and dark blue. mdpi.com

| Material/Device | Max. Transmittance Change (ΔTmax) | Wavelength (nm) | Max. Coloration Efficiency (ηmax) | Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| P(TTPA-co-DIT)-1.0 V Film | 60.3% | 1042 | 181.9 cm²·C⁻¹ | 1042 | mdpi.com |

| P(TTPA-co-BDTA)-1.0 V Film | 47.1% | 1096 | 217.8 cm²·C⁻¹ | 1096 | mdpi.com |

| P(TTPA-co-BDTA)/PProDOT-Et2 ECD | 48.1% | 588 | 649.4 cm²·C⁻¹ | 588 | mdpi.com |

| P(TTPA-co-EDOT)/PEDOT ECD | 24% | - | - | - | researchgate.net |

Thiophene-based polymers are integral to the development of organic photovoltaics, where they typically function as the electron donor in a bulk heterojunction (BHJ) with a fullerene acceptor. acs.org The development of donor-acceptor (D-A) conjugated polymers allows for precise tuning of the material's bandgap and energy levels to optimize solar energy conversion. acs.orgrsc.org

Derivatives of this compound are incorporated into these polymer backbones to enhance their properties. For instance, a fused 2-(thiophen-2-yl)thieno[3,2-b]thiophene (T-TT) unit has been developed as an electron-donating block for n-type polymers in all-polymer solar cells. acs.org When copolymerized with a naphthalene (B1677914) diimide (NDI) acceptor unit, the resulting polymer (PNDI–T-TT) showed an enhanced absorption coefficient and electron mobility compared to analogous polymers. acs.org In another study, four D-A conjugated polymers based on two-dimensional thiophene (B33073) derivatives were synthesized, achieving power conversion efficiencies (PCEs) of up to 6.79% in polymer solar cells when blended with a fullerene acceptor. rsc.org These polymers exhibited high hole mobility, reaching up to 0.42 cm²/Vs, which is attributed to their rigid backbones and short π–π stacking distances. rsc.org

In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) is adsorbed onto a wide-bandgap semiconductor, typically TiO₂, to harvest light energy. mdpi.com Thiophene-based compounds are frequently used as building blocks in the molecular design of these dyes due to their ability to enhance light absorption and facilitate charge transfer. biointerfaceresearch.com They are often incorporated as part of the π-conjugated spacer in donor-π-acceptor (D-π-A) dye structures. dyenamo.se

For a DSSC to operate efficiently, the dye's highest occupied molecular orbital (HOMO) must be lower in energy than the redox potential of the electrolyte (typically I⁻/I₃⁻ at -4.8 eV), and its lowest unoccupied molecular orbital (LUMO) must be higher than the semiconductor's conduction band (TiO₂ at -4.0 eV). mdpi.com The inclusion of thiophene units can help meet these energy level requirements. For example, ruthenium-based dyes incorporating alkyl bithiophene groups have been developed and have shown efficiencies comparable to standard sensitizers. biointerfaceresearch.com In another design, a D-A-π-A dye named XY2 utilized a thiophene unit in the linker, which increased the molar extinction coefficient and red-shifted the light absorption compared to a benzene-based linker. dyenamo.se

Organic Photovoltaics (OPVs)

Non-Linear Optical (NLO) Materials

Materials with strong second- or third-order non-linear optical (NLO) properties are in demand for applications in optical communications, data storage, and bio-imaging. The design of NLO chromophores often involves creating molecules with a strong donor-π-acceptor (D-π-A) architecture to maximize the molecular hyperpolarizability (β).

Derivatives of this compound have been investigated for this purpose. The synthesis of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides has yielded promising NLO materials. researchgate.net In these molecules, electron-rich thiophene rings act as donors, while pyridinium (B92312) or imidazolium (B1220033) ions serve as acceptors. researchgate.net By using an electric-field-induced second-harmonic generation (EFISH) technique, researchers have measured high hyperpolarizability values. For example, 2-{(E)-2-[5'-(dibutylamino)-2,2'-bithien-5-yl]vinyl}-1-methyl pyridinium and quinolinium iodides displayed high µ.β(vec) values up to 1200 × 10⁻⁴⁸ esu. researchgate.net Other research has focused on Schiff base compounds, such as (E)-4-Chloro-2-((phenylimino)methyl)phenol, which have been crystallized and shown to possess third-order NLO properties. metall-mater-eng.com

Fluorescent Sensors and Probes (e.g., for heavy metals)

The development of selective and sensitive fluorescent chemosensors for detecting environmentally and biologically important species, such as heavy metal ions, is a crucial area of research. The this compound framework can be incorporated into sensor molecules where the thiophene and phenol (B47542) moieties participate in ion recognition and signal transduction. mdpi.comnih.gov

These sensors often operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Upon binding to a target analyte, the electronic properties of the sensor molecule are altered, leading to a detectable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.comnih.gov

For example, a thiophene-substituted naphthyl hydrazone derivative has been synthesized for the detection of Cr³⁺, exhibiting fluorescence quenching with a low detection limit of 41 nM in a HEPES buffer. mdpi.com Another sensor, derived from 5-(thiophen-2-yl)oxazole, was developed to sequentially detect indium and ferric ions through an "off-on-off" fluorescence response. nih.gov Thiophene-based molecular structures have also been employed in the design of fluorescent probes for other heavy metals like mercury (Hg²⁺) and lead (Pb²⁺). mdpi.comfrontiersin.org

| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Thiophene-substituted naphthyl hydrazone | Cr³⁺ | Fluorescence quenching | 41 nM | mdpi.com |

| 5-(thiophen-2-yl)oxazole Schiff base | In³⁺ / Fe³⁺ | "Off-on-off" fluorescence | - | nih.gov |

| 5-(thiophen-2-yl)oxazole-4-carbohydrazide derivative | Cr³⁺ | Fluorescence quenching | 9.82 x 10⁻⁹ M | mdpi.com |

| Phenothiazine-thiophene hydrazone | Hg²⁺ | "On-off" fluorescence | 0.44 x 10⁻⁸ M | nih.gov |

Viii. Future Perspectives and Research Directions

Emerging Synthetic Strategies for Complex Architectures

The synthesis of increasingly complex molecules containing the 2-(thiophen-2-yl)phenol motif is a primary objective for future synthetic endeavors. While traditional cross-coupling methods like the Suzuki and Negishi reactions have been instrumental, emerging strategies are focusing on more efficient and atom-economical approaches. researchgate.netnih.gov A significant area of development is the late-stage functionalization of complex molecules, which allows for the introduction of the this compound unit into intricate molecular frameworks at a later stage of the synthesis. researchgate.net This is particularly valuable in drug discovery, where the rapid generation of analogues is crucial.

Future strategies will likely involve the refinement of C-H activation techniques. researchgate.netmdpi.com The direct arylation of phenols and thiophenes is a powerful tool, and ongoing research aims to improve regioselectivity, expand the substrate scope, and reduce the need for directing groups, which can add synthetic steps. researchgate.netthieme-connect.com The development of one-pot, multi-step reactions that combine C-H activation with other transformations will also be a key focus, enabling the rapid assembly of complex structures from simple precursors. mdpi.com For instance, cascade reactions initiated by photogenerated amine radical cations are showing promise for constructing complex heterocyclic systems. nih.gov

Novel Catalytic Systems for Sustainable Synthesis